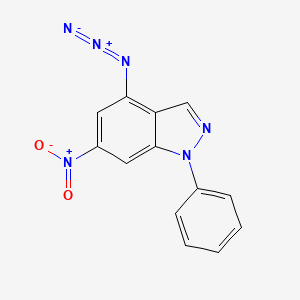
1H-Indazole, 4-azido-6-nitro-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole, 4-azido-6-nitro-1-phenyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of azido and nitro groups in this compound makes it particularly interesting for research in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole, 4-azido-6-nitro-1-phenyl- typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine to form the indazole core . The azido and nitro groups can be introduced through subsequent substitution reactions using appropriate reagents such as sodium azide and nitric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistent yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indazole, 4-azido-6-nitro-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium azide, copper catalysts, alkynes.
Major Products:
Reduction: Formation of amino derivatives.
Substitution: Formation of triazole derivatives.
Applications De Recherche Scientifique
1H-Indazole, 4-azido-6-nitro-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H-Indazole, 4-azido-6-nitro-1-phenyl- involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings that can bind to biological targets. The nitro group can be reduced to an amino group, which may interact with enzymes and receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
- 1H-Indazole, 6-nitro-1-phenyl-
- 1H-Indazole, 4-azido-1-phenyl-
- 1H-Indazole, 4-nitro-1-phenyl-
Comparison: 1H-Indazole, 4-azido-6-nitro-1-phenyl- is unique due to the presence of both azido and nitro groups, which provide distinct reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and medicinal research .
Propriétés
Numéro CAS |
830320-65-5 |
|---|---|
Formule moléculaire |
C13H8N6O2 |
Poids moléculaire |
280.24 g/mol |
Nom IUPAC |
4-azido-6-nitro-1-phenylindazole |
InChI |
InChI=1S/C13H8N6O2/c14-17-16-12-6-10(19(20)21)7-13-11(12)8-15-18(13)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
GZNYABSUHYCAPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC(=CC(=C3C=N2)N=[N+]=[N-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


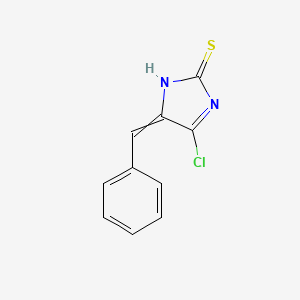
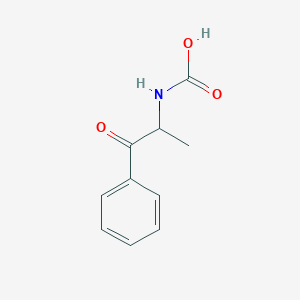
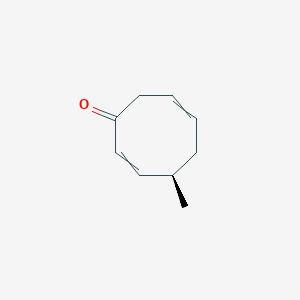
![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)
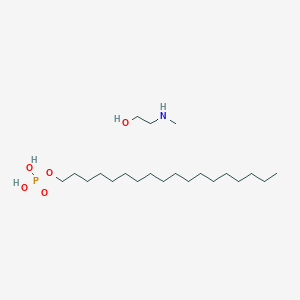
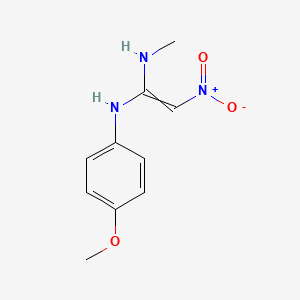
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
![4-[(4-Iodophenyl)ethynyl]benzaldehyde](/img/structure/B14212072.png)
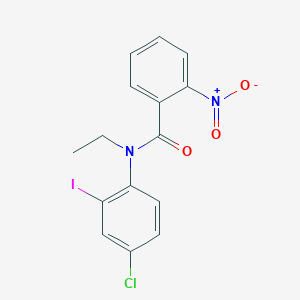
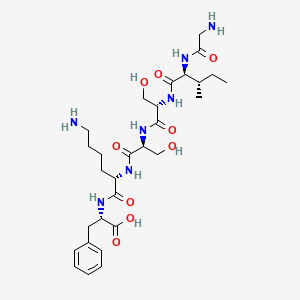
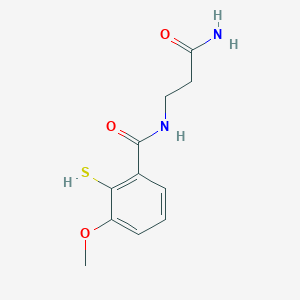
![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)

